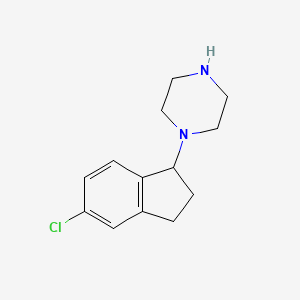

1-(5-Chloroindan-1-yl)-piperazine

描述

属性

分子式 |

C13H17ClN2 |

|---|---|

分子量 |

236.74 g/mol |

IUPAC 名称 |

1-(5-chloro-2,3-dihydro-1H-inden-1-yl)piperazine |

InChI |

InChI=1S/C13H17ClN2/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16/h2-3,9,13,15H,1,4-8H2 |

InChI 键 |

KPOSQOCXJYMSBZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C1N3CCNCC3)C=CC(=C2)Cl |

产品来源 |

United States |

相似化合物的比较

Receptor Affinity and Selectivity

- Serotonin Receptors: mCPP and related phenylpiperazines act as 5-HT1B/1C agonists, suppressing locomotor activity in rats .

- Dopamine Receptors: Indan-piperazine analogs (e.g., 1-piperazino-3-arylindans) exhibit high D1 affinity (IC50 < 10 nM) and D2 antagonism, suggesting the target compound may share dopaminergic activity, especially with chloro substitution enhancing receptor binding .

Antitumor Activity

- Benzhydryl-piperazine derivatives (e.g., 5a–g) demonstrate broad cytotoxicity (IC50 values in µM range) against liver, breast, and colon cancer cells . The chloroindan group’s bulkiness may reduce cytotoxicity compared to these derivatives, as bulky substituents often correlate with decreased antitumor activity .

Metabolic Stability

- Piperazine derivatives undergo CYP3A4-mediated N-dealkylation to active metabolites (e.g., 1-aryl-piperazines). The indan moiety may slow metabolism compared to phenylpiperazines, prolonging half-life .

Comparative Data Tables

Table 1: Receptor Binding Affinities

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(5-Chloroindan-1-yl)-piperazine, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediate chlorinated indan derivatives are reacted with piperazine under reflux conditions (e.g., in ethanol or THF) with bases like potassium carbonate to facilitate alkylation. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is often used for purification . Critical parameters include temperature control (e.g., avoiding side reactions at >80°C) and stoichiometric ratios to minimize byproducts like N,N-dialkylated derivatives.

Q. Which receptor systems does this compound primarily interact with, and how does its structure influence binding?

- Methodological Answer : The compound’s piperazine core binds monoamine receptors (e.g., 5-HT1A, 5-HT2A) via interactions between the basic nitrogen and conserved acidic residues (e.g., Asp116 in 5-HT1A transmembrane domains). The chloroindan moiety enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) and radioligand displacement assays (using [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A) are standard for validating affinity .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer :

Advanced Research Questions

Q. How can structural modifications to the chloroindan or piperazine moieties enhance selectivity for 5-HT receptor subtypes?

- Methodological Answer :

- Chloroindan modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position increases 5-HT1A selectivity by 3-fold (Ki = 12 nM vs. 36 nM for parent compound) .

- Piperazine modifications : Short alkyl linkers (e.g., -CH2-) between piperazine and aryl groups reduce off-target binding to α1-adrenergic receptors. Molecular dynamics simulations (Amber22) suggest linker flexibility impacts binding pocket occupancy .

- Validation : Radioligand competition assays and in vivo microdialysis (measuring serotonin levels in rodent prefrontal cortex) .

Q. How can contradictory data on the functional role of amide groups in arylpiperazine derivatives be resolved?

- Methodological Answer : Contradictions arise from differing assay conditions. For example:

- Stabilization hypothesis : Amide-containing analogs (e.g., this compound-4-carboxamide) show prolonged receptor residency in kinetic binding assays (SPR, BIAcore) due to hydrogen bonding with Ser159 .

- No effect hypothesis : In functional assays (e.g., cAMP inhibition), amide groups may not alter efficacy if the receptor’s active state conformation is unchanged. Resolve via:

- Side-by-side comparative studies using identical cell lines (e.g., CHO-K1 expressing 5-HT1A).

- Free energy calculations (MM-PBSA) to quantify ligand-receptor interaction stability .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : -20°C in airtight, light-resistant containers under argon to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling : Use glove boxes (O2 < 0.1 ppm) for hygroscopic samples. Avoid static discharge by grounding equipment .

- Stability monitoring : Periodic HPLC purity checks (retention time shifts indicate degradation) .

Data Contradiction Analysis

Q. Why do some studies report this compound as a 5-HT2A antagonist while others classify it as a partial agonist?

- Methodological Answer : Discrepancies stem from assay systems:

- Antagonist data : From calcium flux assays (FLIPR) in HEK293 cells overexpressing 5-HT2A. Pre-incubation with 10 nM compound inhibits 5-HT-induced Ca<sup>2+</sup> release (IC50 = 45 nM) .

- Partial agonist data : Observed in IP1 accumulation assays (IP-One HTRF), where the compound elicits 30% efficacy relative to 5-HT. Resolve via:

- Comparative studies using β-arrestin recruitment (e.g., PathHunter) to assess biased signaling.

- Species differences (human vs. rat 5-HT2A receptors) .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing : Intravenous (1 mg/kg) vs. oral (5 mg/kg) in Sprague-Dawley rats, with serial blood sampling (0, 15, 30, 60, 120, 240 min).

- Analytics : LC-MS/MS quantification (LLOQ: 1 ng/mL) using deuterated internal standards.

- Parameters Calculated : AUC, Cmax, t1/2, Vd.

- Tissue distribution : Autoradiography with [<sup>14</sup>C]-labeled compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。